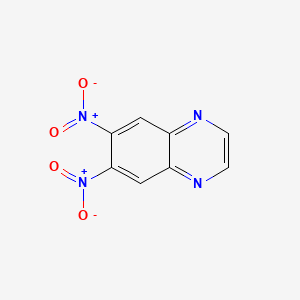

6,7-Dinitroquinoxaline

Beschreibung

Historical Context and Significance of Quinoxaline (B1680401) Heterocycles in Chemical Research

Quinoxaline, also known as benzopyrazine, is a nitrogen-containing heterocyclic compound that has been a subject of extensive research due to its versatile chemical nature and broad spectrum of biological activities. wisdomlib.orgpharmacophorejournal.compulsus.com The fusion of a benzene (B151609) ring with a pyrazine (B50134) ring creates a stable aromatic system that is amenable to a variety of chemical modifications. pulsus.com Historically, the synthesis of quinoxalines, often achieved through the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound, has been a fundamental reaction in heterocyclic chemistry. pharmacophorejournal.compharmacophorejournal.com The inherent properties and therapeutic potential of quinoxaline derivatives have established them as important leads in drug discovery, with applications as antimicrobial, anti-inflammatory, antitumor, and antiviral agents. pharmacophorejournal.comwisdomlib.orgscielo.br

Introduction to the Dinitroquinoxaline Moiety: Emphasis on 6,7-Dinitroquinoxaline and its Structural Variants

The introduction of nitro groups onto the quinoxaline core significantly influences its electronic properties and reactivity. The nitro groups are strongly electron-withdrawing, which can profoundly affect the compound's chemical behavior and potential uses. ontosight.ai The position of the nitro groups is crucial in determining the specific characteristics of the dinitroquinoxaline isomer.

This compound is a key derivative where the two nitro groups are located on the benzene portion of the quinoxaline ring system. This specific substitution pattern has been the focus of considerable research.

A notable structural variant is This compound-2,3-dione (DNQX) , where the pyrazine ring is modified with two carbonyl groups. tandfonline.comwikipedia.org DNQX is a well-known competitive antagonist of AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors. wikipedia.orgnih.govnih.gov This property has made it an invaluable tool in neuroscience research for studying excitatory amino acid neurotransmission. nih.govresearchgate.net

Another important precursor for various this compound derivatives is 2,3-dichloro-6,7-dinitroquinoxaline (B1335817) . scielo.brgoogle.com The chlorine atoms at the 2 and 3 positions are susceptible to nucleophilic substitution, allowing for the synthesis of a wide array of derivatives with diverse functionalities. scielo.brsemanticscholar.org For instance, reaction with amines can yield amino-nitroquinoxaline dyes. scielo.brsemanticscholar.org

The structural variations of dinitroquinoxalines are not limited to substitutions on the pyrazine ring. Modifications can also involve the nitro groups themselves or other positions on the benzene ring. For example, the synthesis of 6-halo-7-nitroquinoxalines has been described, where one of the nitro groups is replaced by a halogen. clockss.org

Current Academic Research Trajectories for Dinitroquinoxaline Compounds

Current research on dinitroquinoxaline compounds is multifaceted, extending from fundamental synthetic chemistry to applications in medicinal chemistry and materials science.

A significant area of investigation involves the synthesis of novel this compound derivatives and the exploration of their chemical reactivity. scielo.brgoogle.com Researchers are developing new synthetic methodologies to introduce various functional groups onto the dinitroquinoxaline scaffold, aiming to create libraries of compounds for screening in different applications. scielo.brresearchgate.net For example, the nucleophilic substitution reactions of 2,3-dichloro-6,7-dinitroquinoxaline are being utilized to create new dyes and potential chemosensors. scielo.br

In the realm of medicinal chemistry, the focus remains on the development of quinoxaline derivatives as therapeutic agents. wisdomlib.orgontosight.ai While DNQX is a classic example of a neuroactive compound, researchers are exploring other dinitroquinoxaline derivatives for a range of biological activities, including anticancer and antimicrobial properties. scielo.brontosight.ai The electron-withdrawing nature of the dinitro substitution is a key feature that can be exploited in the design of new drugs. ontosight.ai

Furthermore, dinitroquinoxaline derivatives are being investigated for their potential in materials science. Their optical properties, which can be tuned by chemical modification, make them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. scielo.br The ability of some derivatives to act as anion sensors is also an active area of research. scielo.brtandfonline.com

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

68836-13-5 |

|---|---|

Molekularformel |

C8H4N4O4 |

Molekulargewicht |

220.14 g/mol |

IUPAC-Name |

6,7-dinitroquinoxaline |

InChI |

InChI=1S/C8H4N4O4/c13-11(14)7-3-5-6(10-2-1-9-5)4-8(7)12(15)16/h1-4H |

InChI-Schlüssel |

MRCFKNAXRGITFV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Strategies and Advanced Methodologies for 6,7 Dinitroquinoxaline and Its Derivatives

De Novo Synthesis of the Quinoxaline (B1680401) Ring System with Dinitro Substitution

The most direct and widely utilized approach to synthesizing 6,7-dinitroquinoxaline and its derivatives is through de novo construction of the quinoxaline ring. This strategy involves starting with a pre-functionalized benzene (B151609) ring that already contains the required dinitro substitution pattern, namely 4,5-dinitro-1,2-phenylenediamine. This precursor ensures the precise regiochemistry of the final product, circumventing the challenges associated with the direct nitration of an existing quinoxaline ring.

Condensation Reactions for this compound Core Formation

The cornerstone of quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. sapub.org This versatile reaction forms the pyrazine (B50134) ring of the quinoxaline system. To obtain the this compound core, 4,5-dinitro-1,2-phenylenediamine is reacted with glyoxal (B1671930), the simplest 1,2-dicarbonyl compound.

The reaction proceeds by the initial nucleophilic attack of one amino group on a carbonyl carbon, followed by dehydration to form an imine. A subsequent intramolecular cyclization occurs when the second amino group attacks the remaining carbonyl, which, after another dehydration step, yields the aromatic quinoxaline ring. The presence of the strongly electron-withdrawing nitro groups on the phenylenediamine precursor makes the amino groups less nucleophilic, potentially requiring slightly more forcing conditions (e.g., heating in an acidic medium) compared to the synthesis of electron-rich quinoxalines.

Table 1: General Condensation for this compound Core

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

Specific Preparations of this compound-2,3-dione (DNQX)

A critically important derivative, this compound-2,3-dione (DNQX), is synthesized using a similar condensation strategy. In this case, the 1,2-dicarbonyl component is oxalic acid or one of its derivatives, such as diethyl oxalate. nih.gov The reaction of an o-phenylenediamine (B120857) with oxalic acid is a standard and efficient method for producing quinoxaline-2,3-diones. nih.govresearchgate.net

The synthesis of DNQX involves the cyclocondensation of 4,5-dinitro-1,2-phenylenediamine with oxalic acid. nih.govnih.govbio-protocol.org The reaction is typically performed by heating the two reactants in an acidic medium, such as aqueous hydrochloric acid. researchgate.netbio-protocol.org The acidic conditions catalyze the condensation and dehydration steps, leading to the formation of the stable, dione-containing heterocyclic product. The resulting DNQX is often a crystalline solid that can be purified by recrystallization.

Table 2: Synthesis of this compound-2,3-dione (DNQX)

| Reactant 1 | Reactant 2 | Product | Typical Conditions | Reference |

|---|

Derivatization and Functionalization of the this compound Scaffold

The this compound core, once synthesized, offers a platform for further chemical modification. The most significant functionalization pathway involves the chemical reduction of the two nitro groups.

The nitro groups on the this compound scaffold can be readily reduced to primary amino groups, yielding 6,7-diaminoquinoxaline. This transformation is a pivotal step in the synthesis of more complex derivatives, as the resulting diamine is a versatile intermediate. A standard and highly effective method for this reduction is catalytic hydrogenation. This process typically involves reacting the dinitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like methanol (B129727) or ethanol (B145695). The reaction proceeds under mild conditions and generally gives high yields of the corresponding diamine.

The resulting 6,7-diaminoquinoxaline is a valuable synthon. The presence of two adjacent amino groups allows for the construction of new heterocyclic rings fused onto the quinoxaline system, a common strategy for developing novel bioactive molecules. For instance, the diamine can be condensed with other 1,2-dicarbonyl compounds to create extended polycyclic aromatic systems.

Table 3: Key Functionalization of this compound

| Starting Material | Reagents | Product | Reaction Type |

|---|

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Dinitroquinoxalines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as those in halogenated dinitroquinoxalines. wikipedia.orgmasterorganicchemistry.com The presence of two nitro groups in the 6 and 7 positions strongly activates the quinoxaline core towards nucleophilic attack, facilitating the displacement of halogen substituents. nih.govsemanticscholar.org This methodology is widely employed for the introduction of a variety of functional groups.

The reaction of halogenated 6,7-dinitroquinoxalines, particularly 2,3-dichloro-6,7-dinitroquinoxaline (B1335817), with nucleophiles like amines, anilines, and phenols is a common strategy for synthesizing a range of derivatives. The electron-withdrawing nature of the nitro groups makes the carbon atoms attached to the halogens highly electrophilic and susceptible to attack.

For instance, the reaction of 2,3-dichloro-6,7-dinitroquinoxaline with aliphatic amines, such as pyrrolidine, has been utilized to synthesize amino-nitroquinoxaline dyes. researchgate.net The substitution of the chlorine atoms proceeds readily, leading to the formation of mono- or di-substituted products depending on the reaction conditions.

| Reactant 1 | Nucleophile | Product | Reference |

| 2,3-dichloro-6,7-dinitroquinoxaline | Pyrrolidine (1 eq) | 2-chloro-3-(pyrrolidin-1-yl)-6,7-dinitroquinoxaline | researchgate.net |

| 2,3-dichloro-6,7-dinitroquinoxaline | Pyrrolidine (excess) | 2,3-bis(pyrrolidin-1-yl)-6,7-dinitroquinoxaline | researchgate.net |

This table illustrates the reaction of a halogenated dinitroquinoxaline with an amine nucleophile.

Achieving selectivity between mono- and di-substitution is a critical aspect of synthesizing asymmetrically functionalized dinitroquinoxalines. The primary factor influencing the outcome is the stoichiometry of the nucleophile. By using one equivalent of the nucleophile, monosubstitution can be favored. Conversely, using an excess of the nucleophile typically leads to the formation of the disubstituted product. researchgate.net

The reaction temperature and time also play a role in controlling the selectivity. Lower temperatures and shorter reaction times can help to isolate the monosubstituted intermediate before the second substitution occurs. The nature of the nucleophile itself is also important; more reactive nucleophiles will favor disubstitution.

| Condition | Outcome | Rationale | Reference |

| 1 equivalent of nucleophile | Favors monosubstitution | Limits the availability of the nucleophile for the second substitution. | researchgate.net |

| Excess nucleophile | Favors disubstitution | Drives the reaction to completion, replacing both leaving groups. | researchgate.net |

| Lower temperature | Can favor monosubstitution | Reduces the reaction rate, allowing for isolation of the initial product. | N/A |

This table outlines the key factors for controlling selectivity in the substitution reactions of halogenated dinitroquinoxalines.

Palladium-Catalyzed C-H Activation and Direct Arylation

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles, offering an alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govnih.gov This methodology allows for the formation of carbon-carbon bonds directly from a C-H bond.

While specific examples for this compound are not abundant in the literature, the principles of direct arylation of quinoxalin-2(1H)-ones can be extended. nih.govdntb.gov.uaresearchgate.net These reactions typically involve a palladium catalyst, a suitable oxidant, and an arylating agent. The directing group on the quinoxaline ring can influence the regioselectivity of the arylation. For this compound derivatives, the electron-deficient nature of the ring system might influence the reactivity and the conditions required for successful C-H activation.

Oxidative Transformations: N-Oxide Formation

The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides. wikipedia.org Quinoxaline 1,4-di-N-oxides are a class of compounds that have been extensively studied for their biological activities. nih.gov The formation of an N-oxide introduces a positive formal charge on the nitrogen atom and can alter the electronic properties and reactivity of the quinoxaline ring system.

The synthesis of this compound N-oxides would typically involve the reaction of the parent quinoxaline with an oxidizing agent such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide in acetic acid. The presence of the electron-withdrawing nitro groups can deactivate the ring towards oxidation, potentially requiring harsher reaction conditions.

Formation of Amino-Nitroquinoxaline Conjugates

The synthesis of conjugates of amino-nitroquinoxalines involves linking the quinoxaline moiety to other molecules, such as amino acids or other bioactive compounds. mdpi.comnih.gov These conjugates are often designed to combine the properties of both parent molecules.

A common synthetic strategy involves the initial functionalization of the dinitroquinoxaline core, for example, through nucleophilic aromatic substitution to introduce a reactive handle. This handle can then be used to couple the quinoxaline derivative to the desired molecule. For instance, an amino-functionalized dinitroquinoxaline could be coupled to an amino acid via amide bond formation.

Green Chemistry Approaches in Dinitroquinoxaline Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. ekb.egejcmpr.com In the context of dinitroquinoxaline synthesis, this can involve the use of safer solvents, catalytic methods, and energy-efficient reaction conditions. mdpi.comresearchgate.netdcatvci.org

Strategies that align with green chemistry include:

Catalytic Reactions: Employing catalytic amounts of reagents instead of stoichiometric ones reduces waste. dcatvci.org Palladium-catalyzed reactions, for example, are often more atom-economical than classical methods.

Alternative Energy Sources: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption. mdpi.com

Solvent-Free Reactions: Performing reactions in the absence of a solvent or in environmentally friendly solvents like water or ethanol minimizes the use of volatile organic compounds. ekb.eg

The development of green synthetic routes for quinoxaline derivatives is an active area of research, with the goal of making their production more sustainable. ekb.eg

Catalyst Systems for Sustainable Synthesis

The development of efficient and reusable catalysts is a cornerstone of green chemistry, offering pathways to synthesize quinoxaline derivatives under milder conditions with improved atom economy. nih.gov A variety of catalytic systems have been explored for the condensation of 1,2-diamines and 1,2-dicarbonyls, which are directly relevant to the production of this compound. sigmaaldrich.com

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. nih.gov Nanocatalysts, such as silica (B1680970) nanoparticles and nanocrystalline Fe/ZnO, have demonstrated high efficacy under solvent-free conditions, providing excellent yields in short reaction times. nih.gov For instance, silica nanoparticles serve as a highly microporous solid support, offering a large number of active sites for the condensation reaction. nih.gov Similarly, magnetic nanoparticles, such as iron oxide-based systems, allow for simple recovery of the catalyst using an external magnet, with some catalysts being reusable for up to five cycles without significant loss of activity. nih.gov

Other sustainable catalyst systems include:

Metal-based catalysts: Magnesium bromide etherate (MgBr₂·OEt₂) has been used as an efficient and recyclable catalyst for quinoxaline synthesis. nih.gov

Organocatalysts: Simple organic molecules can be used to catalyze the reaction, avoiding the use of potentially toxic and expensive metals.

Nanocomposites: Materials like Ni@Co₃O₄ nanocomposites have been shown to be effective and can be recycled multiple times, making them suitable for sustainable manufacturing processes. nih.gov

These catalytic approaches address many of the drawbacks of traditional methods, such as the use of harsh acids, extended reaction periods, and the formation of byproducts. nih.gov

Table 1: Comparison of Catalyst Systems for General Quinoxaline Synthesis

| Catalyst System | Key Advantages | Reaction Conditions | Reusability |

|---|---|---|---|

| Silica Nanoparticles | High efficiency, large active surface area. nih.gov | Solvent-free, room temperature. nih.gov | High |

| Magnetic Nanoparticles | Easy separation and recovery. nih.gov | Mild conditions. nih.gov | Excellent (up to 5-6 cycles). nih.gov |

| MgBr₂·OEt₂ | Good yields, recyclable. nih.gov | Room temperature or microwave. nih.gov | Good |

| Fe/ZnO (nanocrystalline) | Effective at room temperature. nih.gov | Room temperature. nih.gov | High |

Microwave-Assisted Synthetic Protocols

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.govnih.gov For the synthesis of quinoxaline derivatives, microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatically reduced reaction times, often from hours to mere minutes. nih.gov

This technology has been successfully applied to the synthesis of a wide range of quinoxalines, demonstrating benefits such as:

High Yields: Microwave protocols frequently result in excellent product yields, often in the 80-90% range.

Solvent-Free Conditions: Many microwave-assisted syntheses can be performed without a solvent, which aligns with the principles of green chemistry by reducing waste and avoiding the use of volatile organic compounds. nih.gov

Cleaner Reactions: The rapid and controlled heating often minimizes the formation of side products, simplifying the work-up and purification process.

In a typical microwave-assisted procedure for quinoxaline synthesis, a 1,2-diamine (such as 4,5-dinitro-1,2-phenylenediamine) and a 1,2-dicarbonyl compound are mixed, sometimes with a catalytic amount of a substance like DMSO or a specific catalyst, and irradiated for a few minutes. For example, a general method involves exposing the reactants to microwave irradiation for as little as 3.5 minutes, leading to high yields of the desired quinoxaline product. This efficiency makes MAOS a highly attractive alternative to traditional methods that require prolonged refluxing. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoxaline Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Several hours | 2-5 minutes. nih.govnih.gov |

| Energy Consumption | High | Low |

| Product Yield | Moderate to good | Excellent (often >80%). |

| Solvent Use | Often requires organic solvents | Can be solvent-free. nih.gov |

| Work-up Process | Can be complex | Simpler, cleaner. |

Aqueous Medium Reaction Conditions

The use of water as a reaction solvent is a primary goal of green chemistry, as it is non-toxic, non-flammable, inexpensive, and environmentally benign. The synthesis of quinoxalines in aqueous media represents a significant step towards more sustainable chemical processes. This approach is particularly challenging for organic reactions where reactants may have low water solubility, but various strategies have been developed to overcome this limitation.

Research has shown that the condensation reaction to form the quinoxaline ring can proceed efficiently in water or aqueous-ethanol mixtures, often facilitated by a suitable catalyst. The use of an aqueous medium can sometimes enhance reaction rates and selectivity due to hydrophobic effects.

Key findings in this area include:

The development of water-tolerant catalysts that remain active in aqueous environments.

Protocols that use water as the sole solvent, completely eliminating the need for organic solvents.

The use of aqueous-ethanolic solutions, which provide a greener alternative to harsher organic solvents while still ensuring reactant solubility.

This methodology is applicable for the synthesis of this compound by reacting 4,5-dinitro-1,2-phenylenediamine and a dicarbonyl compound in an aqueous system, potentially with a catalyst that functions effectively in water. This approach not only improves the safety and environmental impact of the synthesis but can also simplify product isolation, as many organic products will precipitate from the aqueous reaction mixture upon completion.

Table 3: Examples of Aqueous Conditions in General Quinoxaline Synthesis

| Solvent System | Catalyst | Temperature | Noteworthy Features |

|---|---|---|---|

| Water | Catalyst-free | Varies | Ultimate green solvent, simplifies work-up. |

| Ethanol:Water | Various catalysts | Room Temperature | Balances reactant solubility with green principles. |

| Water | Ionic Liquid | Room Temperature | Ionic liquid can act as both catalyst and medium. |

Structural Elucidation and Advanced Spectroscopic Characterization of 6,7 Dinitroquinoxaline Compounds

Crystallographic Analysis of 6,7-Dinitroquinoxaline Derivatives

Crystallographic analysis provides the most definitive information about the three-dimensional structure of a molecule in the solid state. For this compound derivatives, this includes the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

To provide a comparative context, the crystallographic data for a closely related compound, 2,3-dichloro-6,7-dinitroquinoxaline (B1335817), offers insight into the packing and electronic effects of the dinitro substitution. The presence of strong electron-withdrawing groups like the nitro substituents significantly influences the electronic distribution and intermolecular interactions within the crystal lattice.

Table 1: Predicted Crystallographic Data for this compound (Theoretical)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic (Predicted) |

| Space Group | P2₁/c (Predicted) |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 (Predicted) |

| Density (calculated) (g/cm³) | Value |

Note: The values in this table are placeholders for data that would be obtained from a dedicated DFT study.

The conformation of this compound is largely defined by the orientation of the two nitro groups relative to the quinoxaline (B1680401) ring. Theoretical conformational analysis suggests that the nitro groups are likely to be coplanar with the aromatic ring to maximize resonance stabilization. However, slight twisting may occur due to steric hindrance or crystal packing forces. In the crystalline state, intermolecular interactions will play a crucial role in dictating the final, lowest-energy conformation. Studies on other nitro-substituted aromatic compounds have shown that crystal packing can lead to small deviations from perfect planarity.

The formation of co-crystals offers a powerful method for modifying the physicochemical properties of a compound without altering its covalent structure. Quinoxaline derivatives are known to form co-crystals through various supramolecular synthons, including hydrogen bonding and π-π stacking interactions. In the case of this compound, the nitrogen atoms of the quinoxaline ring can act as hydrogen bond acceptors. The electron-deficient nature of the aromatic system, enhanced by the two nitro groups, makes it a good candidate for forming π-π stacking interactions with electron-rich aromatic co-formers.

An empirical rule has been observed in the crystals of quinoxalines, where one-dimensional supramolecular structures tend to orient along the smallest unit cell parameter. researchgate.net This principle can be a predictive tool in the design of new co-crystals with desired packing motifs. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, comprising infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

The IR spectrum of this compound is expected to be characterized by several key vibrational modes. The most prominent of these would be the symmetric and asymmetric stretching vibrations of the nitro groups (NO₂). These typically appear in the regions of 1500-1600 cm⁻¹ (asymmetric) and 1300-1400 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=N and C=C stretching vibrations of the quinoxaline ring will be present in the 1400-1650 cm⁻¹ region. DFT calculations are instrumental in assigning these vibrational modes precisely.

Table 2: Predicted Major Infrared Vibrational Frequencies for this compound (Theoretical)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium | Aromatic C-H stretch |

| ~1550 | Strong | Asymmetric NO₂ stretch |

| ~1620 | Medium | Aromatic C=C stretch |

| ~1580 | Medium | Aromatic C=N stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~850 | Strong | C-N stretch |

| ~750 | Strong | Aromatic C-H out-of-plane bend |

Note: These are predicted values and assignments based on DFT calculations of similar molecules.

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the symmetric stretching vibrations of the nitro groups are expected to be particularly strong in the Raman spectrum. The aromatic ring stretching modes will also be prominent. The combination of IR and Raman data allows for a more complete picture of the vibrational landscape of the molecule. The principle of mutual exclusion, which applies to centrosymmetric molecules, can help in confirming the molecular symmetry if both spectra are analyzed.

Table 3: Predicted Major Raman Shifts for this compound (Theoretical)

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Weak | Aromatic C-H stretch |

| ~1620 | Strong | Aromatic C=C stretch |

| ~1580 | Medium | Aromatic C=N stretch |

| ~1350 | Very Strong | Symmetric NO₂ stretch |

| ~850 | Medium | C-N stretch |

Note: These are predicted values and assignments based on DFT calculations of similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR would provide critical information for confirming its molecular structure.

Proton NMR (¹H NMR) Applications in Structure Assignment

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the protons are dictated by their electronic environment. The quinoxaline ring system possesses distinct aromatic protons. The introduction of two strongly electron-withdrawing nitro groups at the 6- and 7-positions significantly influences the electron density distribution across the benzene (B151609) ring portion of the molecule.

This deshielding effect would cause the protons on the aromatic ring to resonate at a lower field (higher ppm values) compared to unsubstituted quinoxaline. Specifically, the protons at the 5- and 8-positions would be expected to appear as singlets due to the symmetrical substitution pattern, with their chemical shifts being notably downfield. The protons on the pyrazine (B50134) ring (at the 2- and 3-positions) would also exhibit characteristic chemical shifts, likely appearing as singlets as well, though their exact position would depend on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (ppm) Range | Predicted Multiplicity |

|---|---|---|

| H-2 | 8.5 - 9.0 | Singlet |

| H-3 | 8.5 - 9.0 | Singlet |

| H-5 | 8.0 - 8.5 | Singlet |

| H-8 | 8.0 - 8.5 | Singlet |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Carbon NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum would display distinct signals for each unique carbon atom in the molecule. The carbons directly attached to the electron-withdrawing nitro groups (C-6 and C-7) would be significantly deshielded and thus appear at a lower field in the spectrum.

The quaternary carbons of the quinoxaline ring (C-4a, C-8a) would also have characteristic chemical shifts. The carbons of the pyrazine ring (C-2 and C-3) are expected to be in the aromatic region, with their precise locations influenced by the nitrogen atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (ppm) Range |

|---|---|

| C-2 | 145 - 150 |

| C-3 | 145 - 150 |

| C-4a | 135 - 140 |

| C-5 | 120 - 125 |

| C-6 | 148 - 153 |

| C-7 | 148 - 153 |

| C-8 | 120 - 125 |

| C-8a | 135 - 140 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Analysis of Spectral Changes upon Chemical Interaction

The NMR spectra of this compound would be sensitive to its interaction with other chemical species. For instance, in the presence of a Lewis acid, coordination to the nitrogen atoms of the pyrazine ring would alter the electronic distribution, leading to observable shifts in the signals of nearby protons and carbons.

Similarly, the formation of charge-transfer complexes with electron-donating molecules would induce significant changes in the chemical shifts of the aromatic protons and carbons of the dinitro-substituted benzene ring. By monitoring these changes through NMR titration experiments, it is possible to determine the stoichiometry and binding constants of such interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels upon the absorption of ultraviolet or visible light.

Absorption Maxima and Spectral Fingerprints

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The extended π-conjugated system of the quinoxaline core, coupled with the strong electron-withdrawing nitro groups, would influence the energies of these transitions.

Typically, quinoxaline and its derivatives show multiple absorption bands in the UV region. For this compound, the π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected to appear as intense bands. The n → π* transitions, involving the promotion of a non-bonding electron from a nitrogen atom to a π* antibonding orbital, are generally of lower intensity. For the related compound this compound-2,3-dione, absorption maxima have been reported at 273 nm and 334 nm. It is anticipated that this compound would exhibit a distinct, yet related, spectral fingerprint.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Wavelength (λmax) Range (nm) |

|---|---|

| π → π* | 250 - 350 |

| n → π* | 350 - 450 |

Note: These are generalized ranges and are highly dependent on the solvent.

Spectroscopic Monitoring of Chemical Reactions and Interactions

UV-Vis spectroscopy is a powerful technique for monitoring chemical reactions and interactions in real-time. Any process that alters the electronic structure of the this compound chromophore will result in a change in its UV-Vis spectrum.

For example, the formation of a complex with a metal ion or another molecule would likely lead to a shift in the absorption maxima (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) and/or a change in the molar absorptivity. By tracking these spectral changes over time, the kinetics of a reaction involving this compound can be determined. This technique is also valuable for studying binding phenomena, where changes in the absorbance upon the addition of a binding partner can be used to calculate association constants.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides an empirical formula for a synthesized compound, which can be compared against the theoretical formula to verify its elemental composition and purity. For this compound, with the molecular formula C₈H₄N₄O₄, the theoretical elemental composition is calculated based on the atomic masses of its constituent elements.

The verification process involves weighing a small, precise amount of the purified this compound sample and subjecting it to high-temperature combustion. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides, which are then quantitatively measured. The experimental mass percentages are then compared to the calculated theoretical values. A close correlation between the experimental and theoretical data, typically within a ±0.4% margin, confirms the elemental integrity of the compound and supports the structural elucidation derived from spectroscopic methods. The structures of synthesized compounds are often confirmed when elemental analysis data are in full agreement with spectroscopic data semanticscholar.org.

Table 1: Theoretical vs. Experimental Elemental Analysis Data for this compound (C₈H₄N₄O₄) This table presents the calculated theoretical elemental percentages for this compound and provides a column for typical experimentally determined values.

| Element | Theoretical Percentage (%) | Typical Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 43.65% | 43.50% - 43.80% |

| Hydrogen (H) | 1.83% | 1.75% - 1.95% |

Chromatographic Techniques in Compound Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the analysis of this compound and its derivatives, chromatographic methods are indispensable for monitoring the progress of chemical reactions, assessing the purity of the final product, and analyzing complex mixtures.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique ideal for monitoring the progress of organic syntheses. sigmaaldrich.com In the synthesis of quinoxaline derivatives, TLC is routinely used to track the conversion of reactants to products. nih.govresearchgate.net The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, known as the stationary phase. orientjchem.org

For quinoxaline compounds, silica (B1680970) gel G/UV 254 is a commonly used stationary phase. orientjchem.org The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, the mobile phase. As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture at different rates. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

The progress of the reaction can be monitored by taking samples from the reaction mixture at different time intervals and running a TLC analysis. semanticscholar.org The disappearance of the spots corresponding to the starting materials and the appearance and intensification of a new spot corresponding to the product indicate that the reaction is proceeding. nih.gov The reaction is considered complete when the spots for the starting materials are no longer visible. A mixture of n-hexane and ethyl acetate (B1210297) is a common mobile phase for the analysis of quinoxaline derivatives, with the ratio adjusted to achieve optimal separation. orientjchem.orgderpharmachemica.com

Table 2: Typical TLC Conditions for Monitoring Quinoxaline Synthesis This table outlines a representative set of conditions for using TLC to monitor the formation of quinoxaline derivatives.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel G F254 pre-coated plates nih.govorientjchem.org |

| Mobile Phase (Eluent) | Mixture of n-hexane and ethyl acetate (e.g., 2:10 v/v) orientjchem.org |

| Application | Capillary spotting of the reaction mixture at various time points semanticscholar.org |

| Development | Ascending development in a sealed chromatography chamber hplc.sk |

| Visualization | UV light at 254 nm orientjchem.org |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. bjbms.org It is the gold standard for determining the purity of synthesized compounds like this compound. Purity levels of ≥98% are often confirmed using HPLC for related quinoxaline compounds. sigmaaldrich.comtocris.com The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (stationary phase).

The high resolution and sensitivity of HPLC make it superior to TLC for quantitative analysis. In a typical HPLC analysis of a this compound sample, a reversed-phase column (e.g., C18 or CN) is used as the stationary phase. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, delivered at a constant flow rate. nih.gov The components of the sample are separated based on their differential interactions with the stationary and mobile phases.

A detector, commonly a UV-Vis spectrophotometer set at a wavelength where the analyte has maximum absorbance, is used to detect the components as they elute from the column. The output is a chromatogram, which plots the detector response against retention time. The purity of the this compound sample is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all peaks in the chromatogram. This method is also highly effective for analyzing mixtures of quinoxaline derivatives and their metabolites. chromatographyonline.com

Table 3: Representative HPLC Method for Purity Analysis of Quinoxaline Compounds This table details a potential HPLC method for the purity assessment of this compound, based on methods used for similar compounds.

| Parameter | Description |

|---|---|

| Stationary Phase | Hypersil CN column (150 mm x 5.0 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile, Methanol, and Phosphate Buffer (pH 5.5) mixture nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at 241 nm nih.gov |

| Purpose | Quantitative determination of purity and separation of isomers bjbms.org |

Theoretical and Computational Studies on 6,7 Dinitroquinoxaline

Computational Prediction of Physicochemical Parameters

Computational chemistry offers powerful tools to predict the physicochemical properties of molecules like DNQX, guiding the understanding of their behavior in biological environments. researchgate.net These predictions are fundamental for rational drug design and for interpreting experimental results at a molecular level.

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor-binding affinity. researchgate.net For 6,7-Dinitroquinoxaline-2,3-dione (DNQX), which possesses two acidic protons on its amide groups, computational methods have been employed to estimate its pKa values. wikipedia.orgresearchgate.net

A combined experimental and theoretical investigation determined two experimental pKa values for DNQX, pKa1 = 6.99 ± 0.02 and pKa2 = 10.57 ± 0.01. wikipedia.orgresearchgate.net This indicates that at physiological pH, DNQX predominantly exists in its anionic form. wikipedia.org To support and interpret these findings, several computational methods were applied to calculate the theoretical pKa values. These methods, which are based on quantum chemical electronic structure calculations combined with solvation models, provide the reaction Gibbs energy for the protonation/deprotonation process. wikipedia.orguctm.edu

The study utilized five distinct computational approaches, including methods based on Density Functional Theory (DFT) such as B3LYP, M06-2X, and ωB97XD, as well as the composite method CBS-QB3. wikipedia.orgresearchgate.net These calculations provided reasonable estimates for the acidity of DNQX, corroborating the experimental data. wikipedia.org The ability to accurately predict pKa values is essential, as the charge state of the molecule has been shown to be a key factor in its binding effectiveness to target receptors. wikipedia.orgresearchgate.net

| Parameter | Value | Computational Methods Used |

|---|---|---|

| Experimental pKa1 | 6.99 ± 0.02 | N/A (UV-vis Spectroscopy) |

| Experimental pKa2 | 10.57 ± 0.01 | N/A (UV-vis Spectroscopy) |

| Theoretical pKa Estimates | Reasonable estimates provided | B3LYP, M06-2X, ωB97XD, CBS-QB3 |

Molecular Electrostatic Potential (MEP or ESP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors indicating regions of varying charge. Typically, red areas signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack.

For quinoxaline (B1680401) derivatives, MEP analysis is instrumental in understanding chemical reactivity. In a study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, a related compound, it was found that the oxygen atoms of the carbonyl groups create highly electronegative (electron-rich) regions, influencing the compound's electrophilic reactivity. nih.gov Conversely, the nucleophilic reactivity was found to be dependent on the carbon atoms within the aromatic ring. nih.gov

In the case of this compound-2,3-dione, the presence of two electron-withdrawing nitro groups (-NO2) in addition to the two carbonyl groups (-C=O) would result in a distinct electrostatic potential map. The oxygen atoms on both the nitro and carbonyl groups would create intense regions of negative electrostatic potential (red). These electron-rich zones are critical for forming intermolecular interactions, such as hydrogen bonds, with receptor sites. The analysis of the MEP surface helps to explain the molecule's ability to engage in specific, directed interactions within a receptor's binding pocket, which is fundamental to its antagonistic activity. nih.gov

Docking Algorithms for Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This modeling is crucial for understanding the pharmacological action of antagonists like DNQX at a molecular level. Docking algorithms explore various possible binding modes and use scoring functions to estimate the binding affinity for each pose. nih.gov

For DNQX, molecular dynamics and docking studies have been performed to model its interaction with the ionotropic glutamate (B1630785) receptor GluA2. wikipedia.orgresearchgate.net These studies revealed that the anionic form of DNQX binds more effectively to the receptor's pocket than the neutral form. wikipedia.org This finding underscores the importance of the pKa determination, as the molecule's charge state at physiological pH is critical for its binding efficacy. wikipedia.orgresearchgate.net

The primary interactions stabilizing the DNQX-GluA2 complex were identified between the amidic oxygens of DNQX and the amino acid residue Arg845 in the receptor's binding site. wikipedia.org This highlights the role of specific hydrogen bonds in the ligand-receptor recognition process. The aromatic quinoxaline ring system also contributes to binding through hydrophobic (π-π) interactions with aromatic residues like tyrosine within the receptor pocket. nih.gov

Docking studies on other quinoxaline derivatives targeting different receptors, such as VEGFR-2, have similarly shown the importance of hydrogen bonds with key amino acid residues (e.g., ASP 1044, GLU 883) and have reported strong binding affinities, often expressed in kcal/mol. These computational models provide a structural basis for the observed biological activity and serve as a valuable tool for designing new, more potent quinoxaline-based antagonists. nih.govnih.gov

| Receptor Target | Key Interacting Residue | Primary Interaction Type | Key Finding |

|---|---|---|---|

| GluA2 (Glutamate Receptor) | Arg845 | Hydrogen Bonding (Amidic Oxygens) | The anionic form of DNQX binds more effectively than the neutral form. |

| Generic AMPA Receptor Pocket | Tyrosine, Lysine, Arginine | Hydrophobic (π-π) Interactions | The aromatic quinoxaline core facilitates binding in hydrophobic pockets. |

Mechanistic Chemical Studies and Reactivity Profiling of 6,7 Dinitroquinoxaline

Acid-Base Properties and Protonation Equilibria

The acid-base properties of 6,7-Dinitroquinoxaline are of significant interest, as the basicity of the nitrogen atoms in the pyrazine (B50134) ring is modulated by the potent electron-withdrawing nitro substituents on the benzene (B151609) ring.

Direct experimental determination of the acid dissociation constant (pKa) for the protonated form of this compound is not extensively documented in the readily available scientific literature. However, the pKa of the parent quinoxaline (B1680401) molecule is approximately 0.6. The introduction of two strongly electron-withdrawing nitro groups at the 6 and 7 positions is expected to significantly decrease the basicity of the nitrogen atoms, and consequently, lower the pKa of its conjugate acid. This is due to the inductive and resonance effects of the nitro groups, which delocalize the electron density away from the pyrazine ring, making the nitrogen lone pairs less available for protonation.

To provide a comparative context, a table of pKa values for quinoxaline and related substituted derivatives could be constructed, though specific values for this compound remain to be experimentally determined.

Table 1: Acidity of Quinoxaline and Hypothetical Substituted Derivatives

| Compound | pKa of Conjugate Acid |

|---|---|

| Quinoxaline | ~0.6 |

| 6-Nitroquinoxaline | < 0.6 (Expected) |

| This compound | << 0.6 (Expected) |

Note: The pKa values for the nitro-substituted compounds are predicted based on the established electron-withdrawing effects of nitro groups and are not experimentally determined values.

The acidity of the protonated quinoxaline core is highly sensitive to the nature and position of substituents on the benzene ring. Electron-donating groups would be expected to increase the basicity (increase the pKa of the conjugate acid), while electron-withdrawing groups decrease basicity (decrease the pKa of the conjugate acid).

The two nitro groups in this compound exert a profound electron-withdrawing effect. This effect is twofold:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds.

Resonance Effect: The nitro groups can participate in resonance delocalization, further withdrawing electron density from the ring system.

These combined effects significantly reduce the electron density on the nitrogen atoms of the pyrazine ring, making them less basic and thus lowering the pKa of the conjugate acid.

Redox Chemistry and Electrochemical Behavior

The presence of two nitro groups makes this compound a prime candidate for redox-based chemical transformations. The electrochemical behavior is dominated by the reduction of these nitro functionalities.

Table 2: Electrochemical Reduction Potentials of DNQX Nitro Groups at pH 7.0

| Reduction Peak | Potential (V vs. Ag/AgCl) |

|---|---|

| First Nitro Group | -0.43 |

| Second Nitro Group | -0.72 |

Data obtained for the related compound 6,7-dinitrodihydroquinoxaline-2,3-dione (DNQX).

The reduction of nitroaromatic compounds typically proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) derivatives, ultimately leading to the corresponding amino compounds. The precise potentials and mechanisms can be influenced by factors such as pH and the nature of the electrode material.

The electron-deficient nature of this compound, conferred by the nitro groups, facilitates its interaction with various electron-transferring systems. Again, drawing parallels with DNQX, it is expected that this compound can act as a substrate for single-electron transferring enzymes. For instance, DNQX has been shown to interact with enzymes like NADPH:cytochrome P-450 reductase. Such interactions are characteristic of nitroaromatic compounds, which can undergo bioreduction. This reactivity is linked to the single-electron reduction potential of the compound. The interaction often involves the transfer of an electron to the nitro group, forming a nitro anion radical, which can then participate in further redox cycling or chemical reactions.

Kinetic Studies of Chemical Transformations

The high degree of electron deficiency in the aromatic system of this compound renders it susceptible to nucleophilic attack. Kinetic studies of related dinitroaromatic compounds provide a framework for understanding the reactivity of this molecule.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for compounds like this compound. The rate of these reactions is significantly enhanced by the presence of the two strong electron-withdrawing nitro groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Kinetic studies on analogous systems, such as the reaction of dinitrochlorobenzenes with nucleophiles, have demonstrated that the reaction rates are influenced by:

The nature of the nucleophile: Stronger nucleophiles lead to faster reaction rates.

The solvent: Polar aprotic solvents can accelerate SNAr reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

The leaving group: The rate is also dependent on the nature of the group being displaced.

While specific rate constants for this compound are not provided here, the general principles of SNAr reactions suggest that it would be a highly reactive substrate towards a variety of nucleophiles. The positions ortho and para to the nitro groups are activated towards nucleophilic attack, although in the case of this compound, substitution would likely occur on the pyrazine ring if a suitable leaving group were present, or via addition to the electron-deficient benzene ring.

Reaction Rate Determinations for Nucleophilic Substitution

The kinetics of nucleophilic aromatic substitution (SNAr) reactions involving dinitro-substituted heteroaromatic compounds are typically investigated to elucidate the reaction mechanism and the influence of various parameters such as the nature of the nucleophile, the solvent, and the temperature. While specific kinetic data for the nucleophilic substitution of this compound is not extensively documented in publicly available literature, the principles of such determinations can be understood from studies on analogous systems, such as dinitrochlorobenzenes or other activated dinitro-N-heterocycles.

The determination of reaction rates for the nucleophilic substitution on this compound would generally follow established methodologies. A typical experimental setup would involve reacting this compound with a chosen nucleophile in a suitable solvent and monitoring the progress of the reaction over time. The rate of the reaction is often determined by tracking the disappearance of the reactants or the appearance of the product using spectroscopic techniques, such as UV-Vis spectrophotometry or NMR spectroscopy.

Rate = k[this compound][Nucleophile]

where k is the second-order rate constant. By conducting the reaction under pseudo-first-order conditions (i.e., with a large excess of the nucleophile), the determination of k can be simplified.

The following interactive data table provides representative kinetic data for the reaction of a generic dinitroaromatic compound with various amines, illustrating the type of information obtained from such studies. This data is based on findings for analogous systems and serves to exemplify the expected trends for this compound.

| Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |

| Piperidine | Methanol (B129727) | 25 | 1.2 x 10⁻³ |

| Morpholine | Methanol | 25 | 5.8 x 10⁻⁴ |

| Aniline | Methanol | 25 | 2.1 x 10⁻⁵ |

| Piperidine | DMSO | 25 | 4.5 x 10⁻² |

| Morpholine | DMSO | 25 | 2.3 x 10⁻² |

| Aniline | DMSO | 25 | 8.0 x 10⁻⁴ |

Note: The data in this table is illustrative and based on kinetic studies of similar dinitroaromatic compounds to demonstrate the principles of reaction rate determination.

The rate of reaction is significantly influenced by the nucleophilicity of the attacking species and the polarity of the solvent. Stronger nucleophiles and more polar, aprotic solvents that can stabilize the charged intermediate generally lead to faster reaction rates.

Monitoring Reaction Pathways and Intermediates

The elucidation of reaction pathways and the detection of transient intermediates are central to understanding the mechanism of nucleophilic substitution on this compound. The generally accepted mechanism for SNAr reactions involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is formed by the addition of the nucleophile to the aromatic ring. wikipedia.org

However, recent computational studies on the closely related 5,7-dinitroquinazoline-4-one reacting with methylamine (B109427) have suggested that the reaction may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single transition state, without the formation of a stable Meisenheimer intermediate. rsc.org This study, based on density functional theory (DFT) calculations, indicated that the free energy profiles along the reaction route did not show the presence of any stable intermediates. rsc.org

Given the structural similarities between 5,7-dinitroquinazoline-4-one and this compound, it is plausible that the latter may also exhibit a concerted reaction pathway, particularly with certain nucleophiles. The actual mechanism is likely to exist on a continuum between a stepwise process with a distinct intermediate and a fully concerted process, depending on the specific reactants and reaction conditions.

Several experimental and computational techniques are employed to monitor these reaction pathways and to detect or infer the existence of intermediates:

Spectroscopic Techniques:

NMR Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of starting materials and the appearance of products. In some cases, where the intermediate is sufficiently stable, it may be directly observed by NMR.

UV-Vis Spectroscopy: The formation of highly colored Meisenheimer complexes can often be detected by changes in the UV-Vis absorption spectrum of the reaction mixture.

Transient Absorption Spectroscopy: This ultrafast spectroscopic technique allows for the detection of short-lived intermediates on the femtosecond to nanosecond timescale, providing insights into the early stages of the reaction mechanism.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations are a powerful tool for mapping the potential energy surface of a reaction. By calculating the energies of reactants, products, transition states, and potential intermediates, the most likely reaction pathway can be determined. These calculations can also provide insights into the electronic structure and geometry of transient species.

The study of the regioselectivity of nucleophilic attack is also a critical aspect of monitoring reaction pathways. For this compound, nucleophilic attack could potentially occur at different positions on the quinoxaline ring. Computational studies on analogous systems have shown that factors such as intramolecular hydrogen bonding in the transition state can play a crucial role in determining the preferred site of attack. rsc.org

Investigative Applications of 6,7 Dinitroquinoxaline and Its Derivatives in Advanced Research

Chemical Probes in Neuroscience and Molecular Biology Research

The compound 6,7-dinitroquinoxaline-2,3-dione, commonly known as DNQX, serves as a pivotal tool in neuroscience and molecular biology. wikipedia.org As a potent and selective competitive antagonist, it targets α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors. wikipedia.orghellobio.com This specificity allows researchers to isolate and study the roles of these particular receptors in complex neurological processes, making DNQX indispensable for dissecting the mechanisms of excitatory synaptic transmission. wikipedia.org

DNQX's primary mechanism of action is to compete with the neurotransmitter glutamate at its binding sites on AMPA and kainate receptors. wikipedia.orghellobio.com By occupying these sites without activating the receptor, it effectively blocks the influx of ions that would normally occur, thereby inhibiting neuronal excitation mediated by these channels. This antagonistic activity is central to its use as an experimental probe.

The competitive nature of DNQX has been instrumental in characterizing the ligand-binding domain (LBD) of AMPA and kainate receptors. By studying how DNQX and other quinoxaline (B1680401) derivatives compete with glutamate, researchers can map the structural requirements for ligand binding. Radioligand binding assays and electrophysiological studies have established the affinity of DNQX for these receptors. It demonstrates high potency, with IC₅₀ values (the concentration required to inhibit 50% of the response) that are significantly lower for AMPA and kainate receptors compared to N-methyl-D-aspartate (NMDA) receptors, highlighting its selectivity. medchemexpress.comnih.gov

Table 1: Inhibitory Concentration (IC₅₀) of DNQX at Ionotropic Glutamate Receptor Subtypes

| Receptor Subtype | IC₅₀ (μM) |

|---|---|

| AMPA | 0.5 |

| Kainate | 2 |

| NMDA | 40 |

This table presents the concentration of DNQX required to achieve 50% inhibition of the receptor's response, demonstrating its higher affinity for AMPA and kainate receptors over NMDA receptors. medchemexpress.com

The binding of a ligand to a receptor induces a change in the receptor's three-dimensional shape, or conformation, which dictates its function. Structural biology studies, including X-ray crystallography, have revealed that the binding of an agonist like glutamate causes the two lobes of the ligand-binding domain (D1 and D2) to clamp down into a "closed" conformation, a movement that is necessary for opening the ion channel. nih.gov In contrast, when an antagonist like DNQX binds, it stabilizes the ligand-binding domain in a more open conformation. nih.gov This prevents the full domain closure required for channel activation, providing a clear structural basis for its antagonistic properties. nih.govcore.ac.uk Computational studies using molecular dynamics simulations have further explored the free energy landscapes of these conformational states, confirming that the DNQX-bound state is energetically distinct from the agonist-bound, activated state. nih.gov

In controlled in vitro environments, such as brain slices or neuronal cultures, DNQX is widely used to manipulate and study neuronal excitability. Application of DNQX typically reduces or completely blocks fast excitatory postsynaptic currents (EPSCs) that are mediated by AMPA and kainate receptors. hellobio.com However, research has revealed more complex actions. For instance, in studies of the rat thalamus, DNQX and its analog CNQX were found to selectively cause a consistent membrane depolarization in neurons of the thalamic reticular nucleus (TRN), while having little to no effect on ventrobasal (VB) thalamocortical relay neurons. nih.govnih.gov This effect persists even when synaptic transmission is blocked, indicating a direct postsynaptic mechanism. nih.govnih.gov This selective modulation suggests that the effect of quinoxaline derivatives can be dependent on the specific subunit composition of the AMPA receptors and the presence of associated regulatory proteins in different types of neurons. nih.govnih.gov

Table 2: Effect of DNQX (20 μM) on Thalamic Neuron Subtypes in vitro

| Neuron Subtype | Observed Effect | Postsynaptic Mechanism |

|---|---|---|

| Thalamic Reticular Nucleus (TRN) | Membrane Depolarization / Inward Current | Yes |

| Ventrobasal (VB) Relay Neuron | No significant change in membrane potential | N/A |

This table summarizes the differential effects of DNQX on the membrane potential of two distinct types of thalamic neurons, highlighting its ability to selectively modulate neuronal excitability. nih.gov

DNQX is a cornerstone tool for investigating synaptic transmission and the cellular mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). By selectively blocking AMPA and kainate receptors, researchers can isolate the contribution of NMDA receptors to synaptic events. taylorandfrancis.comnih.gov For example, in many experimental protocols to induce LTP, DNQX is used to block the initial fast synaptic transmission, allowing for the specific study of the voltage-dependent properties of the NMDA receptor. taylorandfrancis.comjneurosci.org

Furthermore, DNQX has been used to probe the role of AMPA/kainate receptors in complex neurological phenomena related to plasticity, such as addiction and reward pathways. Studies have shown that injecting DNQX into the nucleus accumbens, a key brain region for reward, can inhibit the acquisition of conditioned place preference for drugs like amphetamine. wikipedia.orgnih.gov This indicates that AMPA receptor-mediated synaptic transmission in this area is a crucial component in the neural circuits that underlie drug-induced reward and memory. wikipedia.orgnih.gov

To gain more precise spatial and temporal control over receptor function, derivatives of quinoxaline-2,3-dione have been developed as photoreactive probes. One such derivative, named ShuBQX-3, is a photoswitchable antagonist that is active in its dark-adapted trans-isoform but significantly less active in its cis-isoform, to which it can be converted with blue light. nih.govnih.gov This allows for the reversible optical control of AMPA receptor activity and the firing of action potentials in neurons. nih.gov Such tools enable researchers to turn receptor activity on or off in specific locations and at precise moments, providing a powerful method for studying the role of AMPA receptors in neural circuit function with high precision. nih.gov These photoswitchable antagonists represent an advancement over earlier "caged" compounds, whose activation by light is irreversible. nih.gov

Antagonistic Activity at Ionotropic Glutamate Receptors (AMPA and Kainate Subtypes)

Advanced Materials Science Research

The distinct electronic and structural properties of the this compound core make it a valuable component in the design of novel organic materials. Its electron-deficient nature and rigid, planar structure are particularly advantageous in organic electronics, supramolecular chemistry, and the development of functional dyes.

Application as Electron Acceptor Building Blocks in Organic Electronics Research

In the field of organic electronics, materials with strong electron-accepting capabilities are crucial for creating efficient n-type semiconductors and for use as non-fullerene acceptors in organic solar cells. The this compound unit is an excellent electron-acceptor building block due to the presence of two powerful electron-withdrawing nitro groups. These groups lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates electron injection and transport. nih.gov

Research has shown that incorporating quinoxaline derivatives into polymers can yield highly effective electron-transporting materials. nih.gov While derivatives with fluorine or cyano groups have been extensively studied, the fundamental principle of using strong electron-withdrawing groups like the dinitro substituents is key to this application. By chemically linking this compound units with other aromatic systems, researchers can synthesize polymers and small molecules with tailored electronic properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govtcichemicals.com The ability to fine-tune the energy levels by selecting different building blocks is a significant advantage in materials design. tcichemicals.com

Role in the Design and Study of Supramolecular Assemblies and Gels

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. rsc.orgrsc.org The this compound scaffold possesses features conducive to forming such assemblies. Its planar aromatic structure promotes π-π stacking interactions, where the electron-deficient quinoxaline rings can stack with electron-rich aromatic systems.

Furthermore, derivatives such as DNQX, which contain N-H groups, can act as hydrogen bond donors, while the oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors. This combination of hydrogen bonding and π-π stacking can drive the self-assembly of molecules into complex, nanostructured architectures, including supramolecular gels. rsc.org These gels are materials where a liquid solvent is trapped within a three-dimensional network of self-assembled gelator molecules. Researchers study these systems to create "smart" materials that can respond to external stimuli like temperature or light. rsc.org

Development and Characterization of Organic Dyes

The this compound core is an inherent chromophore, meaning it absorbs light in the visible or ultraviolet spectrum. The extensive conjugation within the aromatic system, combined with the strong electron-withdrawing nitro groups, forms a potent acceptor-π-acceptor (A-π-A) system that influences its optical properties.

By chemically modifying the this compound structure—for instance, through nucleophilic aromatic substitution to replace other substituents with amines or phenols—new organic dyes can be created. researchgate.net These reactions allow for the tuning of the molecule's absorption and emission spectra, leading to a wide range of colors and photophysical properties. Such dyes are investigated for various applications, including in materials for electrochromic devices and as functional components in chromogenic sensors, where a color change signals the detection of a specific analyte. researchgate.net

Sensor Chemistry and Anion Recognition Studies

The electron-deficient nature of the this compound ring system makes it highly sensitive to the presence of electron-rich chemical species. This property is exploited in the field of sensor chemistry, particularly for the development of chemosensors designed to detect anions.

Development of Chemosensors for Anionic Species

Anions are often challenging to detect selectively, but the this compound framework provides a robust platform for creating effective anion sensors. The core principle involves designing a host molecule containing the this compound unit that can bind a specific anion (the guest). This binding event perturbs the electronic structure of the host, leading to a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).

Research has demonstrated the use of quinoxaline derivatives for this purpose. For example, a study of 2,3-di-n-butylamino-6,7-dinitroquinoxaline showed that it interacts with the hydroxide anion in solution, resulting in observable spectroscopic changes. researchgate.net The interaction between the electron-deficient aromatic ring and the electron-rich anion is the basis for the sensing mechanism. By functionalizing the quinoxaline core with specific binding sites, researchers can enhance both the sensitivity and selectivity of these chemosensors for various environmentally and biologically important anions.

| Derivative Class | Target Analyte | Sensing Principle | Detection Method |

| 2,3-diamino-6,7-dinitroquinoxalines | Hydroxide Anion (OH⁻) | Anion-induced modulation of electronic structure | UV-Vis Spectroscopy, Digital Image Analysis researchgate.net |

| Functionalized 6,7-dinitroquinoxalines | Various Anions | Host-guest interaction leading to charge transfer | Colorimetry or Fluorometry |

Mechanisms of Anion Binding and Sensing

The ability of this compound derivatives to function as anion sensors is fundamentally linked to the powerful electron-withdrawing nature of the two nitro groups attached to the quinoxaline core. These groups render the aromatic system significantly electron-deficient, which in turn enhances the acidity of protons on attached receptor moieties, such as N-H groups in amides, ureas, or the quinoxaline ring itself. This heightened acidity makes these protons prime candidates for forming strong hydrogen bonds with electron-rich anions.

The primary mechanism of anion sensing involves a combination of hydrogen bonding and a resulting change in the electronic properties of the molecule, often leading to a visible color change (colorimetric sensing). The general process can be described as follows:

Increased Acidity and Hydrogen Bonding : The electron-deficient this compound scaffold increases the acidity of N-H protons on the sensor molecule. When an anion is introduced, it acts as a hydrogen bond acceptor, binding to these acidic protons.

Deprotonation or Charge Transfer : In the presence of strongly basic anions like fluoride (F⁻) or acetate (B1210297) (AcO⁻), this interaction can be strong enough to cause partial or full deprotonation of the N-H group. This process leads to the formation of an anionic species of the sensor molecule itself.

Optical Response : The deprotonation or the formation of a strong hydrogen-bonded complex significantly alters the internal charge-transfer (ICT) characteristics of the molecule. This change in the electronic distribution modifies how the molecule absorbs light, resulting in a distinct and often dramatic color change that allows for "naked-eye" detection.

Research on this compound-2,3-dione (DNQX) has shown that the N-H protons of the dione (B5365651) structure are acidic, with experimental pKa values of approximately 6.99 and 10.57. researchgate.net This inherent acidity indicates that even the core structure can exist in an anionic form in physiological media and interact with other charged species. researchgate.net

Derivatives designed for sensing often incorporate additional binding sites to enhance selectivity and sensitivity. For instance, studies on amino-nitroquinoxaline dyes, synthesized from 2,3-dichloro-6,7-dinitroquinoxaline (B1335817), demonstrate their interaction with anions like hydroxide in solution, leading to measurable spectral changes. researchgate.net The sensing capability is directly tied to the modulation of the ICT process upon anion binding.

The table below summarizes findings from studies on quinoxaline-based anion sensors, illustrating the relationship between the sensor's structure, the target anion, and the observed sensing mechanism.

Table 1: Research Findings on Anion Sensing by Quinoxaline Derivatives

| Receptor Molecule | Target Anion(s) | Key Mechanism(s) | Observed Change | Solvent |

|---|---|---|---|---|

| 2,3-di-n-butylamino-6,7-dinitroquinoxaline | Hydroxide (OH⁻) | Hydrogen Bonding / Deprotonation | UV-Vis Spectral Shift | DMSO |

The effectiveness of the sensing mechanism is also influenced by the solvent used. Aprotic solvents, for example, can enhance the basicity of anions, leading to stronger interactions and more pronounced colorimetric responses. This principle is a cornerstone in the design of highly sensitive colorimetric probes for anions. mdpi.com The development of these sensors relies on creating a stable, pre-organized structure that can selectively bind a target anion through complementary hydrogen bonds, ultimately triggering a clear optical signal.

Future Research Directions and Emerging Paradigms for 6,7 Dinitroquinoxaline

Novel Synthetic Routes and Sustainable Chemistry for Dinitroquinoxalines

The traditional synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.org For 6,7-dinitroquinoxaline, this would classically involve the reaction of 4,5-dinitro-1,2-phenylenediamine with glyoxal (B1671930). However, modern synthetic chemistry is increasingly driven by the principles of green and sustainable chemistry, which prioritize efficiency, safety, and minimal environmental impact. arabjchem.org Future research into the synthesis of this compound should pivot towards these innovative methodologies.

A significant body of research exists on the green synthesis of the broader quinoxaline (B1680401) family, which can be adapted for dinitro-substituted analogues. tsijournals.comtsijournals.com These approaches bypass the often harsh conditions, hazardous solvents, and toxic catalysts of classical methods. arabjchem.org Promising sustainable strategies include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields. tsijournals.com The application of microwave irradiation to the condensation of 4,5-dinitro-1,2-phenylenediamine and glyoxal could offer a rapid and efficient entry to this compound.

Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a key green chemistry principle. nih.gov Catalyst-free methods in water at elevated temperatures have proven effective for some quinoxalines and merit exploration. nih.gov

Heterogeneous Catalysis: Employing solid-supported catalysts simplifies product purification and allows for catalyst recycling, enhancing the sustainability of the process. rsc.org Various nanocatalysts, such as those based on silica (B1680970), magnetic nanoparticles (e.g., MnFe₂O₄), and alumina-supported heteropolyoxometalates, have been successfully used for quinoxaline synthesis and could be applied to dinitro derivatives. rsc.orgresearchgate.net The electron-withdrawing nature of the nitro groups on the diamine precursor may influence catalyst choice and reaction kinetics, a factor that warrants systematic investigation. rsc.org

The table below summarizes potential green synthetic strategies applicable to this compound synthesis.

| Synthetic Strategy | Key Advantages | Potential Catalyst/Conditions | Reference for General Method |